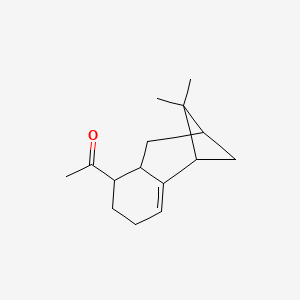
1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone is a complex organic compound with a unique structure It belongs to the class of naphthalenes, which are characterized by a fused ring system
Métodos De Preparación
The synthesis of 1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone involves several steps, typically starting from simpler organic molecules. The synthetic routes often include:
Cyclization Reactions: These are used to form the fused ring system characteristic of naphthalenes.
Substitution Reactions: Introduction of the ethanone group and other substituents.
Industrial Production: Large-scale production may involve catalytic processes to ensure efficiency and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Aplicaciones Científicas De Investigación
1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Comparación Con Compuestos Similares
Compared to other naphthalenes, 1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone is unique due to its specific substituents and ring structure. Similar compounds include:
2-Naphthalenemethanol: Shares the naphthalene core but differs in substituents.
Rosifoliol: Another naphthalene derivative with different functional groups.
Propiedades
| 78056-07-2 | |
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
1-(10,10-dimethyl-6-tricyclo[7.1.1.02,7]undec-2-enyl)ethanone |
InChI |
InChI=1S/C15H22O/c1-9(16)11-5-4-6-12-13(11)7-10-8-14(12)15(10,2)3/h6,10-11,13-14H,4-5,7-8H2,1-3H3 |
Clave InChI |
SVZJNZGVWBDIIH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCC=C2C1CC3CC2C3(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)

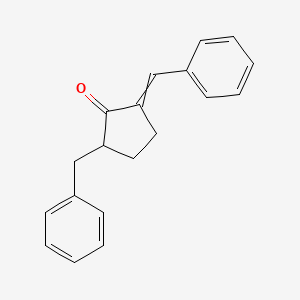
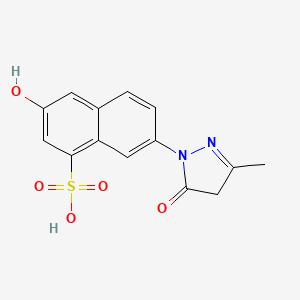
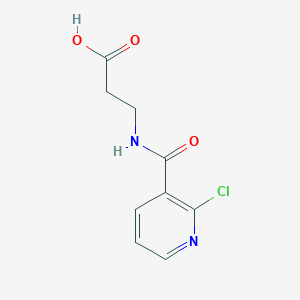
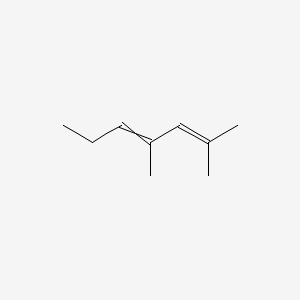
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/no-structure.png)
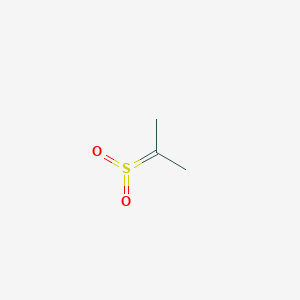
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)



![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)

